Orcinol gentiobioside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Diabetic Properties

Research indicates that orcinol gentiobioside may possess significant anti-diabetic properties. Studies have shown that it can stimulate insulin secretion from pancreatic beta cells and enhance glucose uptake in muscle cells. Additionally, it may reduce oxidative stress and inflammation, both of which are implicated in diabetic complications. These findings suggest that this compound could be a valuable compound in developing treatments for diabetes management .

Hepatoprotective Effects

This compound has demonstrated protective effects against liver damage caused by toxins or oxidative stress. It may promote liver cell regeneration and improve liver function, making it a candidate for further research into hepatoprotective therapies .

Osteoporosis Treatment

This compound shows promise as a treatment for osteoporosis. It has been found to inhibit osteoclastogenesis (the formation of bone-resorbing cells) by promoting apoptosis (programmed cell death) and suppressing autophagy via the JNK1 signaling pathway. This mechanism suggests its potential to prevent bone loss associated with osteoporosis .

Case Study: Osteoclastogenesis Inhibition

A study evaluated the effects of this compound on osteoclasts derived from bone marrow macrophages (BMMs). The results indicated that this compound inhibited osteoclast formation and differentiation, reduced the expression of osteoclast-related genes, and diminished bone resorption activity .

Bone Health and Mesenchymal Stem Cells

This compound has also been shown to influence the fate of bone mesenchymal stem cells (BMSCs). It promotes osteoblastic differentiation while inhibiting adipogenic differentiation (fat cell formation), thus preventing fat accumulation in bones during osteoporosis. This dual action could provide a new therapeutic approach to treating osteoporosis .

Analyse Biochimique

Biochemical Properties

Orcinol gentiobioside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme c-Jun N-terminal Kinase 1 (JNK1), where this compound exhibits a strong affinity, leading to the modulation of osteoclastic bone resorption . Additionally, this compound interacts with the Nrf2/Keap1 signaling pathway, enhancing the phosphorylation of mTOR and p70S6K, which subsequently suppresses autophagy . These interactions highlight the compound’s role in regulating oxidative stress and autophagy in osteoclasts.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoclasts, it inhibits the formation and bone resorption activities, thereby attenuating bone loss . The compound also influences cell signaling pathways, such as the Nrf2/Keap1 and mTOR pathways, which play crucial roles in oxidative stress and autophagy regulation . Furthermore, this compound has been shown to protect pancreatic beta cells against oxidative stress-induced apoptosis, highlighting its potential in managing diabetes-related cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound binds to JNK1, promoting apoptosis and inhibiting autophagy in osteoclasts . This interaction is crucial for its anti-osteoporotic effects. Additionally, this compound activates the Nrf2/Keap1 signaling pathway, leading to enhanced phosphorylation of mTOR and p70S6K, which suppresses autophagy . These molecular interactions underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -80°C to -20°C . Long-term studies have shown that this compound maintains its biological activity, including its ability to inhibit osteoclastogenesis and promote apoptosis in osteoclasts . These findings suggest that the compound’s effects are sustained over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits osteoclast formation and bone resorption without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound influences the metabolic flux and levels of metabolites, particularly in pathways related to oxidative stress and autophagy . By modulating these pathways, this compound exerts its protective effects on cells and tissues, contributing to its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and the subsequent modulation of cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'orcinol gentiobioside est principalement obtenu par extraction de sources naturelles, notamment les rhizomes tubéreux de Curculigo breviscapa . Le processus d'extraction implique une extraction par solvant utilisant des solvants comme la pyridine, le méthanol et l'éthanol . Le composé est ensuite purifié pour atteindre un niveau de pureté élevé de 99,86% .

Méthodes de production industrielle : Bien qu'il y ait peu d'informations sur les méthodes de production industrielle à grande échelle, les processus d'extraction et de purification utilisés en milieu de recherche peuvent être mis à l'échelle pour des applications industrielles. L'utilisation de solvants comme le DMSO (diméthylsulfoxyde) est courante dans la préparation de solutions d'this compound pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L'orcinol gentiobioside subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels.

Substitution : Divers substituants peuvent être introduits dans le cycle aromatique de l'this compound.

Réactifs et conditions courants :

Oxydation : Des oxydants courants comme le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄) peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés alcooliques.

Mécanisme D'action

Orcinol gentiobioside exerts its effects through several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

L'orcinol gentiobioside est unique en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Les composés similaires incluent :

Curculigoside : Un autre composé dérivé de Curculigo orchioides avec des propriétés antioxydantes similaires.

Acide anacardique : Un composé ayant des activités anti-inflammatoires et antioxydantes, mais avec des cibles moléculaires différentes.

Activité Biologique

Orcinol gentiobioside (OG) is a glycoside compound derived from the plant Curculigo orchioides , which has been traditionally used in various medicinal practices, particularly in treating osteoporosis and other metabolic disorders. Recent studies have elucidated its biological activities, particularly its effects on osteoclastogenesis, oxidative stress, and potential applications in diabetes and liver protection.

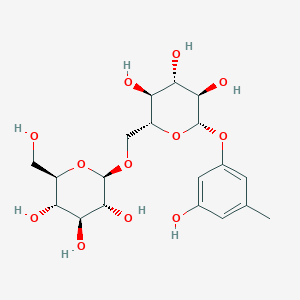

Chemical Structure and Properties

This compound consists of a phenolic compound (orcinol) linked to a disaccharide (gentiobiose), which is composed of two glucose units. This structural configuration contributes to its biological activity, influencing various biochemical pathways.

The primary mechanism through which OG exerts its biological effects involves the modulation of signaling pathways related to osteoclast differentiation and function. Key findings include:

- Inhibition of Osteoclastogenesis : OG inhibits the formation and activity of osteoclasts by promoting apoptosis and suppressing autophagy through the JNK1 signaling pathway. This action is significant in the context of osteoporosis, where excessive osteoclast activity leads to bone loss .

- Oxidative Stress Reduction : Studies have indicated that OG may reduce oxidative stress by enhancing the antioxidant defense mechanisms within cells, thereby protecting against cellular damage.

- Insulin Secretion Stimulation : Preliminary research suggests that OG can stimulate insulin secretion from pancreatic beta cells, potentially offering benefits in managing diabetes by improving glucose uptake in muscle cells.

Biological Activity Data

The following table summarizes the biological activities and effects of this compound based on recent research findings:

Case Studies and Research Findings

- Osteoporosis Treatment : A study published in the Journal of Ethnopharmacology demonstrated that OG significantly inhibited RANKL-induced osteoclastogenesis in vitro. The study highlighted its potential as a therapeutic agent for osteoporosis by promoting apoptosis in osteoclasts while inhibiting autophagic processes .

- Diabetes Management : Another investigation revealed that OG enhances insulin secretion from pancreatic beta cells and improves muscle glucose uptake. This suggests a dual role for OG in metabolic regulation, making it a candidate for further exploration in diabetic therapies.

- Liver Protection Studies : Research indicates that OG may protect liver cells from damage due to toxins or oxidative stress, promoting cell regeneration and improving overall liver function.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNBJLXZMBECP-SKYGPZSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.